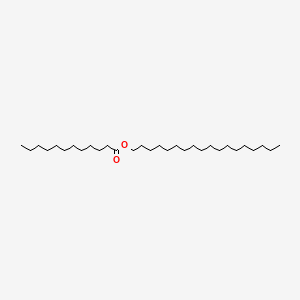
Pentabromobenzene
Overview
Description
Pentabromobenzene (PBB) is a synthetic chemical compound with the molecular formula C12H4Br5. It is a halogenated aromatic hydrocarbon that is used in a variety of industrial and commercial applications. PBB is a colorless, crystalline solid with a sweet odor and a melting point of 140°C. It is insoluble in water, but soluble in organic solvents. PBB is a persistent organic pollutant and has been found in the environment at elevated levels due to its widespread use in fire retardants, plastics, and other industrial applications.
Scientific Research Applications
Organic Synthesis and Coordination Chemistry
Pentabromobenzoate, a derivative of pentabromobenzene, is a useful fragment in organic synthesis and coordination chemistry . It’s used in the exhaustive bromination of benzoic acid, which is an efficient method for the preparation of pentabromobenzoic acid (PBA) on a multigram scale .
Flame Retardants
Pentabromobenzene is used in the production of new brominated flame retardants (NBFRs) . These NBFRs are used as additives in various industries such as polymer, textile, furniture, electro-electronics, automobile, petrochemicals, and construction . They are added to consumer products to increase their resistance to catching fire .
Luminescent Coordination Compounds
Pentabromobenzoic acid (PBA), a derivative of pentabromobenzene, has been tested and found to be a promising ligand in the design of new lanthanide luminescent coordination compounds . The corresponding complexes are expected to be highly luminescent due to the “heavy atom” effect and multi-photon relaxation suppression .
Physiologically Active Compounds
Perhalogenated benzoic acids, including pentabromobenzoic acid, are used as building blocks in the creation of physiologically active compounds .
Optical Materials
Perhalogenated benzoic acids like pentabromobenzene are used in the production of optical materials .
Environmental Impact
The use of pentabromobenzene in the production of new brominated flame retardants (NBFRs) has environmental implications. These NBFRs are released into the environment during the manufacture, use, and reprocessing of treated products .
Mechanism of Action
Target of Action
Pentabromobenzene is a brominated flame retardant that has been detected in various environments . .
Mode of Action
It is known that brominated flame retardants, in general, can interact with various biological systems and may cause toxic effects .
Biochemical Pathways
For instance, they can disrupt endocrine function, alter signal transduction pathways, and induce oxidative stress .
Pharmacokinetics
Brominated flame retardants are generally lipophilic and can bioaccumulate in organisms .
Result of Action
Studies have shown that brominated flame retardants can cause a variety of adverse effects, including neurotoxicity, hepatotoxicity, and immunotoxicity .
Action Environment
The action of pentabromobenzene can be influenced by various environmental factors. For instance, its stability, bioavailability, and toxicity can be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
1,2,3,4,5-pentabromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVSBBXENOOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209646 | |
| Record name | 1,2,3,4,5-Pentabromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
608-90-2 | |
| Record name | Pentabromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5-Pentabromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, pentabromo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTABROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P192EN4HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-](/img/structure/B1595964.png)






